N-(2-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-3-32-20-7-5-4-6-19(20)25-21(29)16-28-14-12-24(13-15-28)26-22(23(30)27-24)17-8-10-18(31-2)11-9-17/h4-11H,3,12-16H2,1-2H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYVQJOLBUKTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure. Reaction conditions may include the use of strong bases or acids, elevated temperatures, and specific solvents.
Functional Group Modifications: Subsequent steps involve the introduction of the ethoxyphenyl and methoxyphenyl groups through substitution reactions. Common reagents include alkyl halides and phenols.
Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule. This can be achieved using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amines or alcohols, depending on the reaction conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Material Science: The unique spirocyclic structure may impart interesting physical properties, making it useful in the development of new materials, such as polymers or liquid crystals.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics
- Electron-Donating Groups (e.g., Methoxy, Ethoxy) : The target compound’s 4-methoxyphenyl and 2-ethoxyphenyl groups likely enhance solubility compared to halogenated analogs (e.g., chloro in ) but may reduce membrane permeability due to increased polarity. Ethoxy’s bulkiness could also influence receptor binding .
- Chlorine () increases lipophilicity, favoring blood-brain barrier penetration but risking off-target effects .
- Steric Modifications : The 4-isopropyl group in introduces steric hindrance, which may limit binding to certain targets but improve selectivity .
Physicochemical Properties
- logP and Solubility : The target compound’s ethoxy and methoxy groups likely result in a logP between 3.5–4.0, balancing solubility and permeability. In contrast, ’s chloro-methyl substituents yield logP 4.6, favoring lipid-rich environments .
- Hydrogen Bonding : Polar surface areas (e.g., 59.77 Ų in ) correlate with hydrogen-bonding capacity, influencing solubility and transporter-mediated uptake .
Biological Activity
N-(2-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound notable for its unique spirocyclic structure and potential therapeutic applications. This article delves into its biological activity, particularly in cancer research, and outlines relevant findings from recent studies.
Chemical Structure and Properties
The compound features a triazaspirodecane core, which contributes to its biological activity. The presence of ethoxy and methoxy groups enhances its solubility and reactivity. Its structural complexity allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds with similar structures can inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are associated with various cancers. This suggests potential applications in cancer therapy and other diseases related to epigenetic regulation.
The biological activity of this compound may involve:
- Inhibition of HDACs : Similar compounds have shown the ability to modulate gene expression by inhibiting HDACs.
- Interaction with Metabolic Enzymes : The compound may interact with enzymes involved in metabolic pathways, influencing cellular signaling and proliferation.
Comparative Analysis of Related Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(2-Ethoxyphenyl)acetamide | Simple acetamide derivative | Moderate analgesic properties |
| 4-Methoxy-N-(2-methylphenyl)acetamide | Similar acetamide structure | Antimicrobial activity |
| 1,4-Diazepane derivatives | Contains a diazepane ring | Neuroactive properties |
The complexity of this compound may lead to distinct pharmacological effects not observed in simpler analogs.
Case Studies and Research Findings
Recent studies have explored the anti-cancer potential of this compound:
- Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cell lines, suggesting its potential as an anti-cancer agent.
- Mechanistic Studies : Further investigations revealed that the compound modulates pathways associated with epithelial–mesenchymal transition (EMT), a critical process in cancer metastasis. It was found to downregulate integrin α7 expression and inhibit downstream signaling pathways such as FAK/AKT .
- Cytotoxicity Assessments : The cytotoxic effects were evaluated using various concentrations in specific cancer cell lines, showing a dose-dependent response with significant suppression at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
